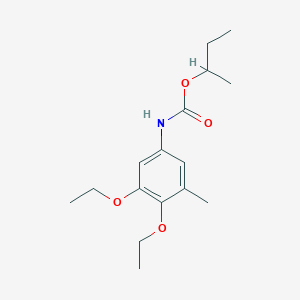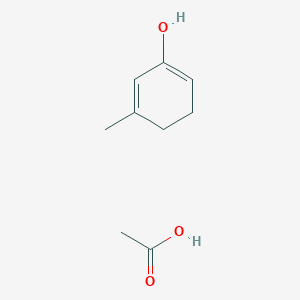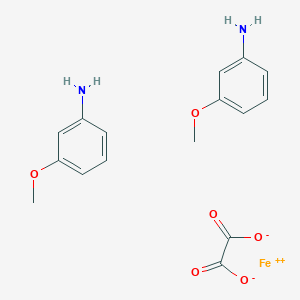
2,6-Bis(methylsulfinyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(methylsulfinyl)pyridine is an organic compound with the molecular formula C7H9NO2S2. It is a derivative of pyridine, where two methylsulfinyl groups are attached to the 2 and 6 positions of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(methylsulfinyl)pyridine typically involves the oxidation of 2,6-bis(methylthio)pyridine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process may include continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(methylsulfinyl)pyridine undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the methylsulfinyl groups to methylsulfonyl groups.
Reduction: Reduction reactions can revert the methylsulfinyl groups back to methylthio groups.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the 3 and 5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: 2,6-Bis(methylsulfonyl)pyridine.
Reduction: 2,6-Bis(methylthio)pyridine.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
2,6-Bis(methylsulfinyl)pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 2,6-Bis(methylsulfinyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(methylthio)pyridine: The precursor to 2,6-Bis(methylsulfinyl)pyridine.
2,6-Bis(methylsulfonyl)pyridine: The fully oxidized form.
2,6-Dimethylpyridine: Lacks the sulfinyl groups but shares the pyridine core.
Uniqueness
This compound is unique due to the presence of two methylsulfinyl groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The sulfinyl groups enhance its ability to participate in redox reactions and interact with biological targets, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
80710-22-1 |
|---|---|
Molecular Formula |
C7H9NO2S2 |
Molecular Weight |
203.3 g/mol |
IUPAC Name |
2,6-bis(methylsulfinyl)pyridine |
InChI |
InChI=1S/C7H9NO2S2/c1-11(9)6-4-3-5-7(8-6)12(2)10/h3-5H,1-2H3 |
InChI Key |
ZKTCTWPPXRRYPD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=NC(=CC=C1)S(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 2-methyl-4-nitro-1-[(phenylsulfonyl)methyl]-](/img/structure/B14407150.png)
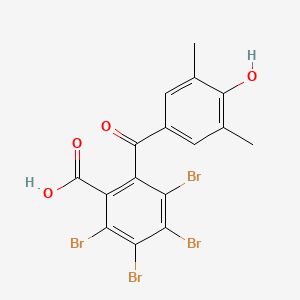
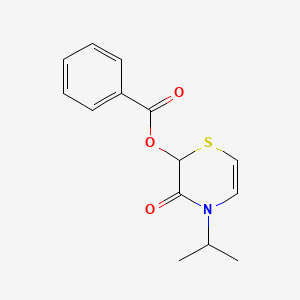

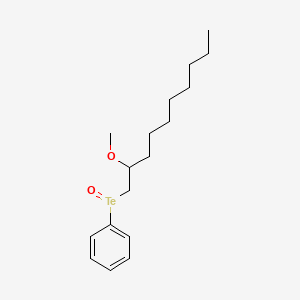
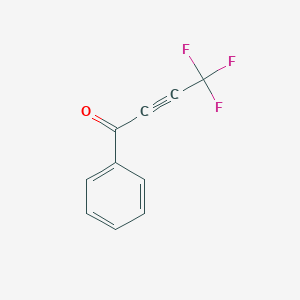
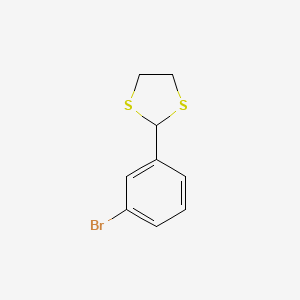
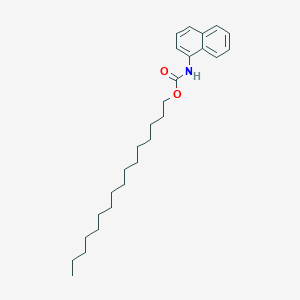
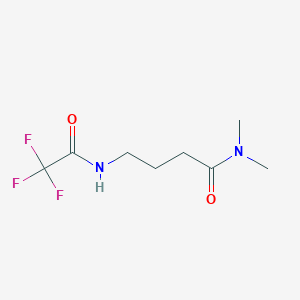
![N-[4-(Diethylamino)phenyl]-N'-(1-hydroxy-2-methylpropan-2-yl)urea](/img/structure/B14407207.png)
